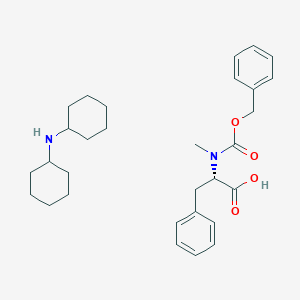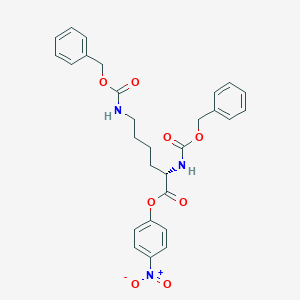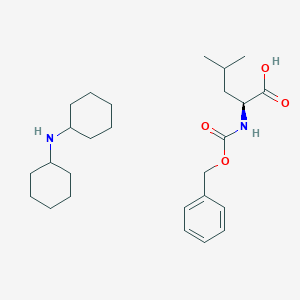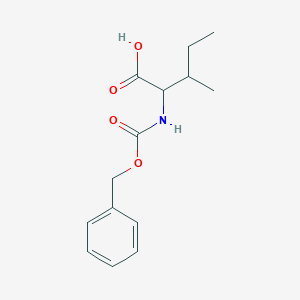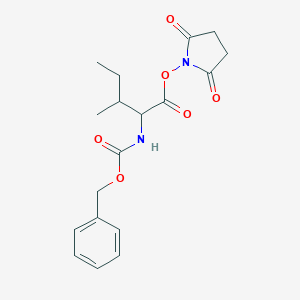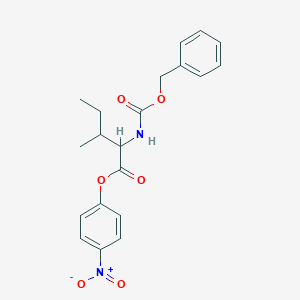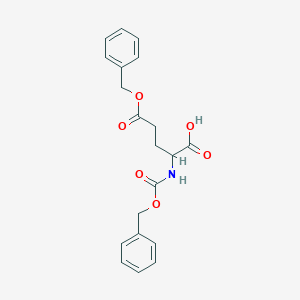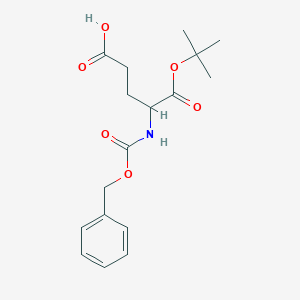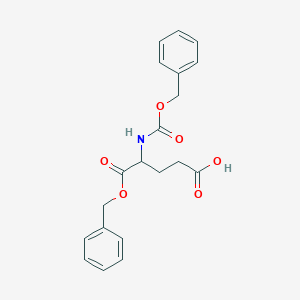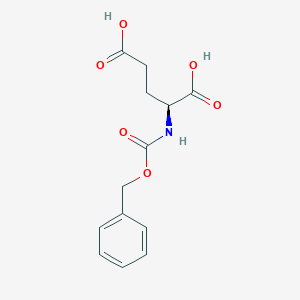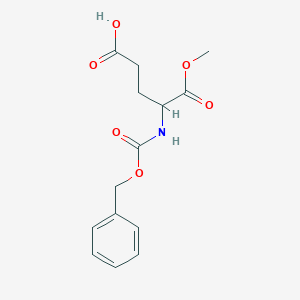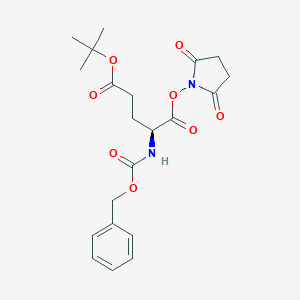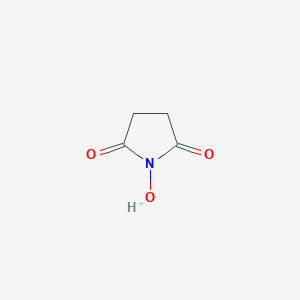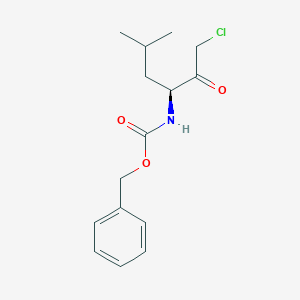
Z-Gly-NH2
Vue d'ensemble
Description
Applications De Recherche Scientifique
Z-Gly-NH2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Used in the production of various biochemical reagents and intermediates.
Mécanisme D'action
Target of Action
Z-Gly-NH2, also known as Z-glycinamide, is a small bioactive peptide . It is a part of the tachykinin (TK) family, which includes peptides with a common carboxyl-terminal sequence . The primary targets of this compound are the neurokinin-1 receptor (NK1R) and the oxytocin receptor (OXTR) . These receptors are G protein-coupled receptors that mediate the biological actions of the TK family and oxytocin, respectively .
Mode of Action
this compound interacts with its targets, NK1R and OXTR, triggering a variety of effector mechanisms . This interaction activates signaling pathways involved in various physiological processes . For instance, the substance P/neurokinin-1 receptor (SP/NK1R) system, of which this compound is a part, is involved in the initiation and activation of signaling pathways related to cancer development and progression .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. It has implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . Moreover, it plays a critical role in the osmoregulation of fishes and improves growth in many farmed animals .
Pharmacokinetics
It’s known that this compound is resistant to metabolism in the bloodstream .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It contributes to triggering a variety of effector mechanisms, including protein synthesis and modulation of the expression of genes involved in various processes . It also has implications in different steps of carcinogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the environmental concentration of this compound and the occurrence of this compound in different ecological elements are strongly influenced by environmental and climatic conditions .
Analyse Biochimique
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-Gly-NH2 can be synthesized through the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzyl chloroformate acting as a protecting group for the amino group of glycine .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-NH2 undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce glycine and benzyl alcohol under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: This compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Benzyl chloroformate, sodium hydroxide.
Oxidation and Reduction: Hydrogen peroxide, palladium on carbon (Pd-C) for catalytic hydrogenation.
Major Products Formed
Hydrolysis: Glycine and benzyl alcohol.
Substitution: Various substituted carbamates.
Oxidation and Reduction: Corresponding oxides and amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-OH: Benzyl N-(2-hydroxy-2-oxoethyl)carbamate.
Z-Phg-OH: Benzyl N-(2-hydroxy-2-oxoethyl)phenylglycine.
Z-Glu-OH: Benzyl N-(2-hydroxy-2-oxoethyl)glutamate.
Uniqueness
Z-Gly-NH2 is unique due to its specific structure, which allows it to act as an effective protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
benzyl N-(2-amino-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMUNCIMNFLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915230 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-90-6 | |
| Record name | Phenylmethyl N-(2-amino-2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl carbamoylmethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 949-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl carbamoylmethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL CARBAMOYLMETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NLL3GNH3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Z-Gly-NH2 used in peptide synthesis?
A1: this compound serves as a protected building block in peptide synthesis. The carboxybenzyl (Z) group protects the amine group of glycine, preventing unwanted side reactions during peptide chain elongation. The amide group (-NH2) is the reactive end available for peptide bond formation. [, ]
Q2: How is the Z protecting group removed from this compound?
A2: The research highlights two main methods for Z group removal:
- Catalytic Hydrogenolysis: This method utilizes hydrogen gas and a palladium catalyst to cleave the benzyl-carbonyl bond, yielding the free amine group of glycine. Interestingly, research indicates that this process can lead to the formation of carbamate salts alongside the desired free amide, with the ratio depending on reaction conditions like solvent and concentration. []
- Acidolytic Cleavage: While not directly demonstrated with this compound in the provided research, the paper mentioning the "4,4′-dimethoxybenzhydryl" protecting group suggests its removal with trifluoroacetic acid and anisole. [] This method is commonly employed for Z group removal in peptide synthesis.
Q3: Are there any alternative protecting groups to Z for amine protection in peptide synthesis?
A3: Yes, the research paper focusing on ferrocene-constrained helical peptides mentions the use of "Fmoc" and "Aloc" as alternative amine protecting groups. These groups offer different reactivity profiles and removal conditions compared to the Z group. [] This highlights the diverse toolbox available to chemists for peptide synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

